(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a dichlorohydroxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinedione derivatives.
Scientific Research Applications
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazolidinediones. Its dichlorohydroxyphenyl moiety may enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects.
Properties
Molecular Formula |
C16H9Cl2NO3S |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-6-9(14(20)12(18)8-10)7-13-15(21)19(16(22)23-13)11-4-2-1-3-5-11/h1-8,20H/b13-7+ |
InChI Key |
XFNLVHMZPNIKKD-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC(=C3)Cl)Cl)O)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)SC2=O |
Origin of Product |
United States |
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